2-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

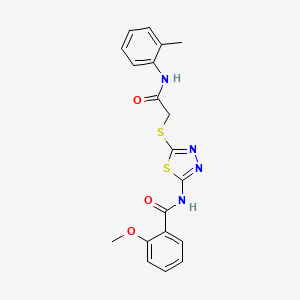

The compound 2-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a methoxy group at the ortho position and a thioether-linked 2-(o-tolylamino)ethyl moiety. Structurally, it combines a 1,3,4-thiadiazole ring (known for its bioactivity in anticancer and antimicrobial applications) with a benzamide scaffold, which is frequently employed in drug design due to its stability and hydrogen-bonding capacity .

Properties

IUPAC Name |

2-methoxy-N-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-12-7-3-5-9-14(12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)13-8-4-6-10-15(13)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQHUNKIOZQZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. This compound is characterized by a methoxy group, a benzamide moiety, and a thiadiazole ring, which contribute to its diverse biological activities. Research into its biological activity has revealed promising results, particularly in the areas of antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 414.5 g/mol. The structural features include:

- Methoxy Group : Enhances lipophilicity and membrane permeability.

- Thiadiazole Ring : Known for various pharmacological properties.

- Benzamide Moiety : Contributes to the compound's interaction with biological targets.

Antimicrobial Properties

Compounds containing the 1,3,4-thiadiazole moiety are well-documented for their antimicrobial activities . Studies have shown that derivatives of this class can exhibit significant efficacy against various bacterial and fungal strains. The specific interactions with microbial enzymes can lead to therapeutic effects, making these compounds candidates for further drug development.

Anticancer Activity

Recent investigations into the anticancer properties of thiadiazole derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms:

-

Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This interaction may impede tumor growth and survival.

Cell Line IC50 (µM) Mechanism HeLa 0.85 DHFR Inhibition MCF7 1.20 Induction of Apoptosis A549 0.75 Cell Cycle Arrest - Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50 values indicate potent activity in the nanomolar range.

Enzyme Inhibition

Beyond its anticancer properties, this compound has shown promise as an inhibitor of several key enzymes involved in metabolic pathways:

- Lipoxygenase Inhibition : Compounds with similar structures have been reported to inhibit lipoxygenase, an enzyme implicated in inflammatory processes and certain cancers.

Study 1: Thiadiazole Derivatives as Anticancer Agents

A study by Patel et al. assessed a series of thiadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative activity with IC50 values ranging from 0.75 µM to 1.20 µM across different cell lines .

Study 2: Molecular Docking Studies

Molecular docking simulations were performed to evaluate the binding affinity of the compound to DHFR. The results demonstrated that it forms stable complexes with the enzyme's active site, suggesting its potential as an effective inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

Key analogs from the evidence include:

- Steric and Binding Interactions: The o-tolylaminoethylthio chain in the target compound introduces steric hindrance and hydrophobic interactions, contrasting with the pyridinyl group in 4g or the piperidinyl moiety in 7a-7l, which may favor polar interactions .

Spectral Data Comparison

- 1H NMR: Methoxy protons (OCH₃) resonate as singlets near δ 3.8–4.0 ppm in both the target compound and 4g . Aromatic protons in o-tolylamino groups (target compound) show splitting patterns distinct from para-substituted analogs (e.g., 7d in ) due to anisotropic effects .

- IR Spectroscopy :

Structure-Activity Relationship (SAR) Insights

- Methoxy Substitution : Enhances membrane permeability compared to halogenated analogs (e.g., 4b-4f in ) but may reduce electrophilic reactivity .

- Thioether Linkage : The -(CH₂)₂-S- bridge in the target compound and 7a-7l improves metabolic stability compared to ester or ether linkages .

- o-Tolylamino Group: Introduces steric bulk that may hinder binding in some targets (e.g., narrow enzyme active sites) but improve selectivity in others .

Q & A

Basic Question: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:

Synthesis requires multi-step protocols with precise control of reaction parameters:

- Step 1: React 5-amino-1,3,4-thiadiazole with 2-oxo-2-(o-tolylamino)ethyl thiol under basic conditions (e.g., triethylamine) to form the thioether intermediate .

- Step 2: Couple the intermediate with 2-methoxybenzoyl chloride using coupling agents like DCC (dicyclohexylcarbarbodiimide) or HOBt (hydroxybenzotriazole) .

- Critical Parameters:

- Temperature: Maintain 0–5°C during acyl chloride coupling to minimize side reactions .

- Solvent Choice: Use anhydrous DMF or THF to ensure solubility and prevent hydrolysis .

- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (thiadiazole at ~3300 cm⁻¹) .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, observing [M+H]+ peaks at m/z ~465 .

- X-Ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics: R-factor < 0.08, data-to-parameter ratio > 10 .

Advanced Question: How can researchers resolve contradictions in crystallographic data or unexpected bioactivity results?

Methodological Answer:

- Data Cross-Validation:

- Bioactivity Contradictions:

Advanced Question: What strategies optimize bioactivity through structural modifications?

Methodological Answer:

- Functional Group Engineering:

- Structure-Activity Relationship (SAR) Studies:

Advanced Question: How to design experiments to assess pharmacokinetics and metabolic stability?

Methodological Answer:

- In Vitro Assays:

- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate half-life .

- CYP450 Inhibition: Test against CYP3A4/2D6 isoforms using fluorescent substrates to evaluate drug-drug interaction risks .

- In Silico Modeling:

Advanced Question: What experimental controls are critical in mechanistic studies of this compound?

Methodological Answer:

- Negative Controls:

- Positive Controls:

- Off-Target Profiling:

- Screen against a panel of 100+ GPCRs and ion channels (Eurofins Panlabs) to identify unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.